molecular formula C9H12N2O2S B3199347 6-(2-Methoxyethoxy)pyridine-3-carbothioamide CAS No. 1016833-69-4

6-(2-Methoxyethoxy)pyridine-3-carbothioamide

Cat. No.: B3199347
CAS No.: 1016833-69-4
M. Wt: 212.27 g/mol
InChI Key: ZMXMTLXJBOFLGZ-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)pyridine-3-carbothioamide is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol It is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)pyridine-3-carbothioamide typically involves the reaction of 6-chloropyridine-3-carbothioamide with 2-methoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the methoxyethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)pyridine-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

6-(2-Methoxyethoxy)pyridine-3-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyethoxy)pyridine-3-carbothioamide is unique due to the presence of both a methoxyethoxy group and a carbothioamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-4-5-13-8-3-2-7(6-11-8)9(10)14/h2-3,6H,4-5H2,1H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXMTLXJBOFLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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